molecular formula C10H21NOSi B8238034 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile

Cat. No.: B8238034
M. Wt: 199.36 g/mol
InChI Key: ZESJOTZVZJWXMY-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The nitrile group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and inert gases like nitrogen or argon is common to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or other cyanide sources in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile involves its ability to undergo various chemical transformations. The tert-butyl(dimethyl)silyl group acts as a protecting group, allowing selective reactions at other functional sites. The nitrile group can participate in nucleophilic addition and substitution reactions, leading to the formation of diverse products. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[Tert-butyl(dimethyl)silyl]oxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.

    4-[Tert-butyl(dimethyl)silyl]oxybutanal: Contains an aldehyde group and is used in different synthetic applications.

    4-[Tert-butyl(dimethyl)silyl]oxybutanol: Contains a hydroxyl group and is used as an intermediate in organic synthesis.

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile is unique due to the presence of both a silyl-protected hydroxyl group and a nitrile group. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESJOTZVZJWXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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